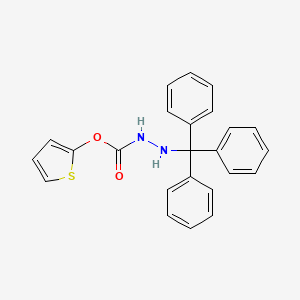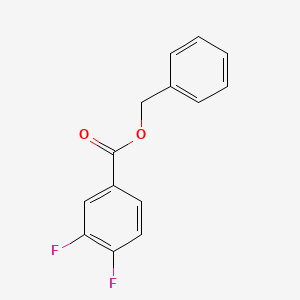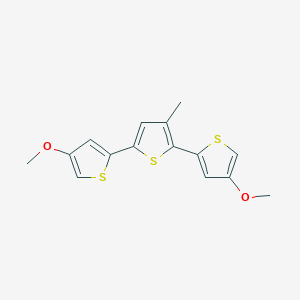![molecular formula C20H22O4 B14237480 {4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid CAS No. 588691-23-0](/img/structure/B14237480.png)
{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenoxy acetic acid backbone with a hydroxyphenyl group and a hex-3-en-3-yl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the hydroxyphenyl and hex-3-en-3-yl intermediates. These intermediates are then coupled through a series of reactions, including esterification and etherification, to form the final compound. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The hex-3-en-3-yl group can be reduced to form saturated alkyl chains.
Substitution: The phenoxy acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the hex-3-en-3-yl group can produce saturated alkyl derivatives .
Scientific Research Applications
{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be linked to the modulation of signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the hex-3-en-3-yl substituent.
Phenoxyacetic acid: Contains the phenoxy acetic acid backbone but lacks the hydroxyphenyl and hex-3-en-3-yl groups.
Hex-3-en-3-yl derivatives: Compounds with similar alkyl chains but different functional groups.
Uniqueness
{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
588691-23-0 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H22O4/c1-3-18(14-5-9-16(21)10-6-14)19(4-2)15-7-11-17(12-8-15)24-13-20(22)23/h5-12,21H,3-4,13H2,1-2H3,(H,22,23) |
InChI Key |
ARFPJPMEFIVBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OCC(=O)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


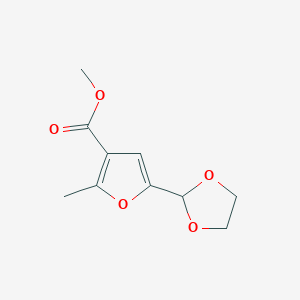
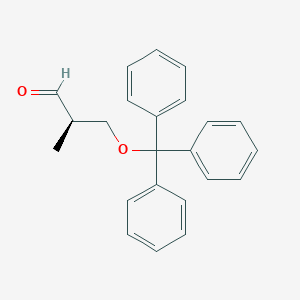
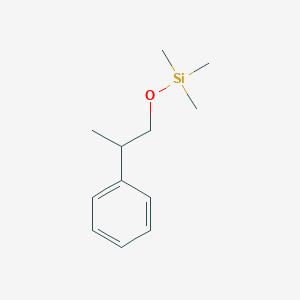
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
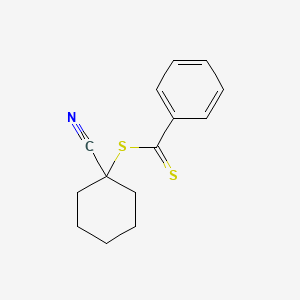
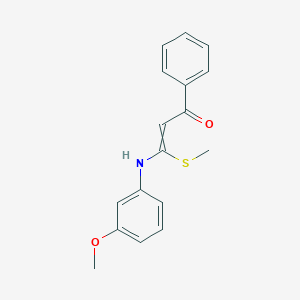
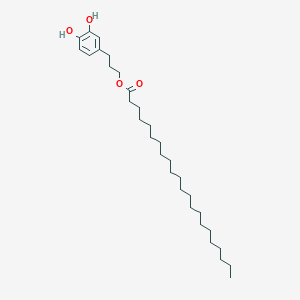
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
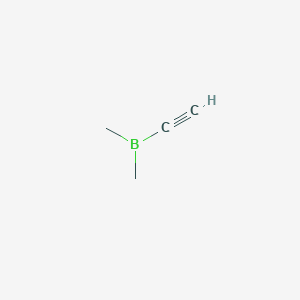
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
